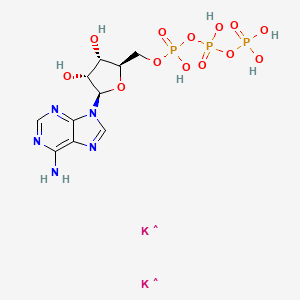

Adenosine 5'-triphosphate potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine 5’-triphosphate potassium salt is a compound that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups, with potassium ions stabilizing the structure. This compound is essential for various biochemical processes, including cellular respiration, muscle contraction, and biosynthesis reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate potassium salt can be synthesized through microbial fermentation processes. The fermentation involves microbial cultures that produce adenosine 5’-triphosphate, which is then purified and converted to its potassium salt form. The reaction conditions typically include maintaining a controlled pH and temperature to optimize microbial growth and adenosine 5’-triphosphate production .

Industrial Production Methods

Industrial production of adenosine 5’-triphosphate potassium salt involves large-scale fermentation using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under specific conditions to maximize yield. The adenosine 5’-triphosphate produced is then extracted, purified, and converted to the potassium salt form through ion exchange and crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

Adenosine 5’-triphosphate potassium salt undergoes various chemical reactions, including:

Hydrolysis: Adenosine 5’-triphosphate can be hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy.

Phosphorylation: It can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.

Oxidation-Reduction: Involved in redox reactions within the cell, particularly in the electron transport chain during cellular respiration.

Common Reagents and Conditions

Common reagents used in reactions involving adenosine 5’-triphosphate potassium salt include enzymes like kinases and phosphatases, which facilitate phosphorylation and dephosphorylation reactions. Conditions such as pH, temperature, and the presence of metal ions like magnesium and potassium are crucial for these reactions .

Major Products

The major products formed from the reactions of adenosine 5’-triphosphate potassium salt include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are integral to various metabolic pathways and energy transfer processes within the cell .

Aplicaciones Científicas De Investigación

Molecular Biology Applications

In Vitro Transcription and Translation

ATP is widely used in in vitro transcription reactions as a nucleotide source. Its presence is essential for synthesizing RNA molecules, which are pivotal for gene expression studies and the development of RNA-based therapeutics.

- Case Study : In a study by Sigma-Aldrich, ATP potassium salt was utilized in a 2x RNA binding buffer to facilitate RNA-protein interactions, demonstrating its role in understanding ribonucleoprotein complexes .

Energy Source for Cellular Processes

ATP serves as an energy substrate in various cellular processes such as motility, biosynthesis, and cell division. It is involved in signaling pathways where it acts as a substrate for kinases.

- Data Table: ATP Functions in Cellular Processes

| Function | Description |

|---|---|

| Energy Transfer | Drives metabolic reactions |

| Signal Transduction | Acts as a second messenger (cAMP production) |

| Cellular Motility | Fuels muscle contraction and cell movement |

| Biosynthesis | Provides energy for macromolecule synthesis |

Pharmacological Applications

Role in Cardiovascular Research

ATP potassium salt has been studied for its effects on potassium channels in smooth muscle tissues. Research indicates that ATP can inhibit ATP-sensitive K+ channels, which has implications for cardiovascular health.

- Case Study : A study published in PubMed explored the interaction between ATP and pinacidil on K+ channels in rabbit portal veins. The findings revealed that ATP concentrations above 10 µM inhibited these channels, suggesting potential therapeutic targets for managing hypertension .

Purinergic Signaling Studies

ATP functions as a purinergic agonist, influencing various physiological processes including neurotransmission and immune responses. Its role in modulating ion channel activity is critical for understanding cellular excitability.

- Data Table: Purinergic Effects of ATP

| Effect | Mechanism |

|---|---|

| Vasodilation | Activates endothelial cells to release NO |

| Neurotransmission | Modulates neurotransmitter release |

| Immune Response | Influences cytokine production |

Biotechnology Applications

Nanoparticle Research

ATP potassium salt is also employed in nanoparticle studies where it aids in the functionalization of nanoparticles for drug delivery systems.

- Case Study : Research has shown that ATP can enhance the stability and efficacy of drug-loaded nanoparticles by facilitating their interaction with cellular membranes .

Cell-Free Protein Synthesis

In synthetic biology, ATP serves as an essential component of energy solutions used to calibrate crude cell extracts for protein synthesis applications.

- Data Table: Applications of ATP in Biotechnology

| Application | Description |

|---|---|

| Nanoparticle Functionalization | Enhances drug delivery systems |

| Cell-Free Protein Synthesis | Provides energy for translation reactions |

| Synthetic Biology | Used in developing cell-free expression systems |

Mecanismo De Acción

Adenosine 5’-triphosphate potassium salt exerts its effects primarily through its role as an energy carrier. It provides the necessary energy for various cellular processes by hydrolyzing its high-energy phosphate bonds. The compound interacts with molecular targets such as kinases, which phosphorylate other molecules, and adenylate cyclase, which produces cyclic adenosine monophosphate, a secondary messenger involved in signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

Adenosine diphosphate: Similar in structure but contains only two phosphate groups.

Adenosine monophosphate: Contains a single phosphate group.

Guanosine triphosphate: Another nucleotide triphosphate involved in energy transfer and signaling but contains guanine instead of adenine.

Uniqueness

Adenosine 5’-triphosphate potassium salt is unique due to its central role in cellular energy metabolism. Unlike other nucleotides, it is the primary energy currency of the cell, driving numerous biochemical reactions and processes essential for life .

Propiedades

Número CAS |

42373-41-1 |

|---|---|

Fórmula molecular |

C10H14K2N5O13P3 |

Peso molecular |

583.36 g/mol |

Nombre IUPAC |

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Clave InChI |

YFPSRAQDZYNYPX-IDIVVRGQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[K].[K] |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.